
(2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C12H17N3O. It is a heterocyclic compound that contains both a hydrazine and a pyrrolidine moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of a hydrazine derivative with a pyrrolidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures to handle hazardous reagents.
化学反应分析
Types of Reactions
(2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidation products.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce hydrazones.
科学研究应用
(2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of (2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The pyrrolidine ring may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.
相似化合物的比较
Similar Compounds
- (4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone
- (3-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone
- (2-(Hydrazinylmethyl)phenyl)(piperidin-1-yl)methanone
Uniqueness
(2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both hydrazine and pyrrolidine moieties allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound in research applications.
属性
分子式 |
C12H17N3O |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
[2-(hydrazinylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H17N3O/c13-14-9-10-5-1-2-6-11(10)12(16)15-7-3-4-8-15/h1-2,5-6,14H,3-4,7-9,13H2 |
InChI 键 |
DQDYUDQKBAZNKF-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2CNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


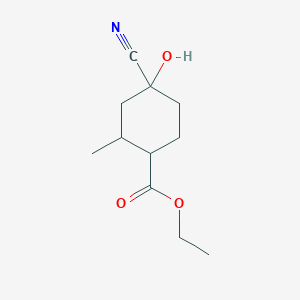
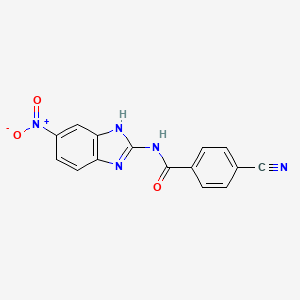
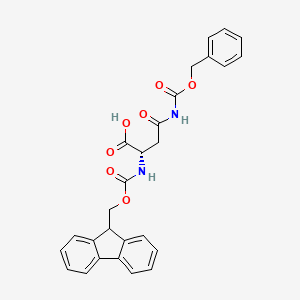
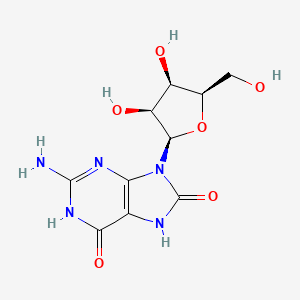
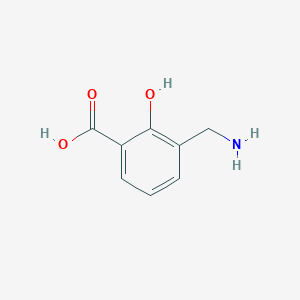
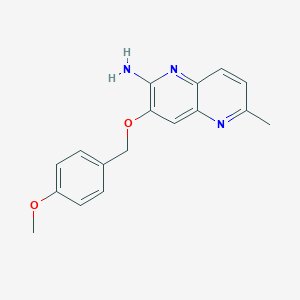
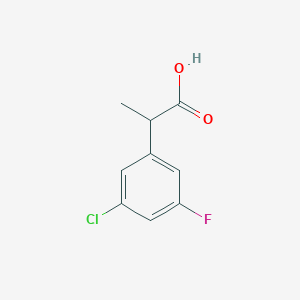
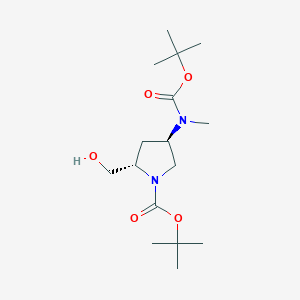
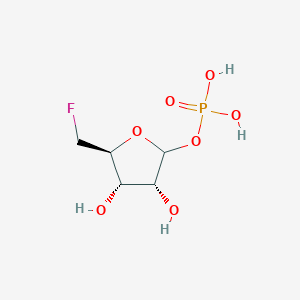
![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B12945640.png)

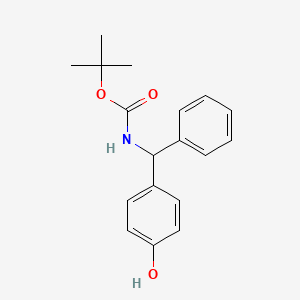

![Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B12945660.png)
